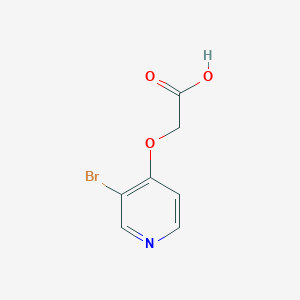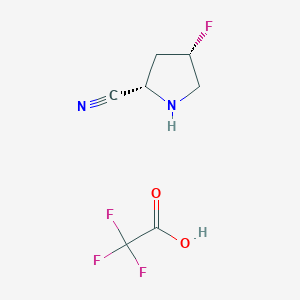
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is a fluorinated organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and stereochemical properties. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoropyrrolidine and cyanide sources.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction parameters and improved yield and efficiency. Additionally, the use of automated systems can enhance the reproducibility and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The presence of the nitrile group allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to changes in their activity. The nitrile group can also participate in interactions with enzymes, affecting their catalytic function. These interactions can result in various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoropyrrolidine: A simpler analog without the nitrile and trifluoroacetate groups.
Pyrrolidine-2-carbonitrile: Lacks the fluorine and trifluoroacetate groups.
2,2,2-Trifluoroacetate Derivatives: Compounds with similar trifluoroacetate groups but different core structures.
Uniqueness
(2S,4S)-4-Fluoropyrrolidine-2-carbonitrile 2,2,2-trifluoroacetate is unique due to the combination of its fluorine, nitrile, and trifluoroacetate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The stereochemistry of the compound also plays a crucial role in its activity, as the (2S,4S) configuration can lead to specific interactions with target molecules.
Propriétés
Formule moléculaire |
C7H8F4N2O2 |
|---|---|
Poids moléculaire |
228.14 g/mol |
Nom IUPAC |
(2S,4S)-4-fluoropyrrolidine-2-carbonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7FN2.C2HF3O2/c6-4-1-5(2-7)8-3-4;3-2(4,5)1(6)7/h4-5,8H,1,3H2;(H,6,7)/t4-,5-;/m0./s1 |
Clé InChI |
SGYGJRAQRGCKEC-FHAQVOQBSA-N |
SMILES isomérique |
C1[C@@H](CN[C@@H]1C#N)F.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1C(CNC1C#N)F.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


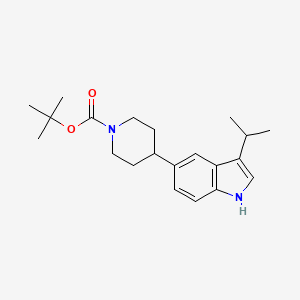
![(6R,8R,13aS)-7,8-Dihydro-6,8-dimethyl-1,13-dinitro-6H-dibenzo[f,h][1,5]dioxonin](/img/structure/B12951901.png)

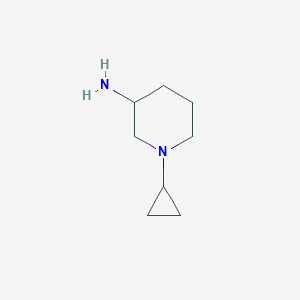
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)

![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)

![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

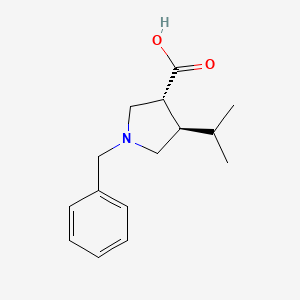
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)
